molecular formula C9H10O4 B1329352 4,6-Dimethoxysalicylaldehyde CAS No. 708-76-9

4,6-Dimethoxysalicylaldehyde

Cat. No.: B1329352
CAS No.: 708-76-9
M. Wt: 182.17 g/mol
InChI Key: FQRQWPNYJOFDLO-UHFFFAOYSA-N
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxysalicylaldehyde undergoes several types of chemical reactions, including:

    Condensation Reactions: Forms Schiff bases when condensed with amines.

    Oxidation and Reduction: Can participate in oxidation and reduction reactions, although specific conditions and reagents are not extensively detailed in the literature.

Common Reagents and Conditions:

    Condensation with Methylamine: Yields Schiff bases.

    Oxidation and Reduction Reagents: Typically involves common oxidizing and reducing agents, though specific examples are not provided.

Major Products Formed:

Scientific Research Applications

4,6-Dimethoxysalicylaldehyde is widely utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 4-Hydroxy-2,6-dimethoxybenzaldehyde
  • 2,6-Diformyl-3,5-dimethoxyphenol
  • 3,5-Dimethoxyphenol

Comparison: 4,6-Dimethoxysalicylaldehyde is unique due to its dual methoxy groups at the 4 and 6 positions, which contribute to its specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct antimicrobial properties and serves as a versatile precursor in various synthetic applications .

Properties

IUPAC Name

2-hydroxy-4,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRQWPNYJOFDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022110
Record name 4,6-Dimethoxy-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-76-9
Record name 4,6-Dimethoxysalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxysalicylaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethoxy-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxysalicylaldehyde
Source European Chemicals Agency (ECHA)
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Record name 4,6-DIMETHOXYSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,6-Dimethoxysalicylaldehyde relate to its activity?

A2: The presence of the two methoxy groups at positions 4 and 6 on the salicylaldehyde ring appears crucial for the observed antifungal activity. Studies comparing various substituted salicylaldehydes reveal that unsubstituted benzaldehyde and salicylaldehyde have minimal antimicrobial activity. Further, while a single hydroxyl group at the 2-position is insufficient for significant activity, additional hydroxylations can lead to potent antimicrobial effects. [] This highlights the importance of specific substitutions on the aromatic ring for modulating biological activity.

Q2: Can this compound be used to synthesize more complex molecules?

A3: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it played a key role in the first total synthesis of (±)-linderol A, a natural product with potent inhibitory activity against melanin biosynthesis in B-16 melanoma cells. [] This synthesis demonstrates the utility of this compound as a building block for accessing structurally complex and biologically relevant molecules.

Q3: How does this compound behave in the formation of metal complexes?

A4: this compound, when reacted with appropriate precursors, readily forms metal complexes through its carbonyl and hydroxyl groups. This ability is highlighted in the synthesis of terdentate (P–N–O) complexes with metals like palladium, platinum, and iridium. [] The resulting complexes demonstrate the versatility of this compound as a ligand in coordination chemistry.

Q4: Has this compound been used to study hydrogen bonding?

A5: Yes, researchers have employed this compound to investigate intramolecular hydrogen bonding. Studies using deuterium and tritium NMR isotope effects on Schiff bases derived from this compound provided insights into the strength and nature of hydrogen bonds within these molecules. [] This research underscores the value of this compound as a model compound for studying fundamental chemical interactions like hydrogen bonding.

Q5: What is known about the presence of this compound in natural sources?

A6: this compound has been identified as one of the many compounds present in the heartwood of teak (Tectona grandis L.f.) from various geographical origins. [] The presence of this compound, alongside others, contributes to the understanding of the chemical composition and potential properties of teak heartwood extracts.

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